1-[1,1'-Biphenyl]-4-yl-1-octadecanone
CAS No.:
Cat. No.: VC16048566
Molecular Formula: C30H44O
Molecular Weight: 420.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H44O |
|---|---|
| Molecular Weight | 420.7 g/mol |
| IUPAC Name | 1-(4-phenylphenyl)octadecan-1-one |
| Standard InChI | InChI=1S/C30H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-30(31)29-25-23-28(24-26-29)27-20-17-16-18-21-27/h16-18,20-21,23-26H,2-15,19,22H2,1H3 |
| Standard InChI Key | MQMXWCNYHQFBRS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for 1-[1,1'-Biphenyl]-4-yl-1-octadecanone is 1-(4-biphenylyl)octadecan-1-one, reflecting its biphenyl group attached to the first carbon of an 18-carbon ketone (Fig. 1). The biphenyl component consists of two benzene rings connected by a single bond, with substitution at the para-position (4-position) of one ring. The octadecanone chain () introduces hydrophobicity and conformational flexibility.
Key structural features:
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Biphenyl core: Provides aromatic stability and potential for π-π interactions.
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Octadecanone tail: Influences solubility, melting point, and phase behavior.
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Ketone group: Enhances polarity and reactivity, enabling derivatization.
Structural analogs, such as 4-benzyloxyphenylethyl octadecanoate and hydroxylated phenyl octadecanones , highlight the prevalence of long-chain aromatic ketones in thermochromic materials and lipid metabolism .
Synthesis and Manufacturing
While no explicit synthesis route for 1-[1,1'-Biphenyl]-4-yl-1-octadecanone is documented, plausible methods can be inferred from related compounds:
Friedel-Crafts Acylation
A biphenyl substrate could undergo acylation with octadecanoyl chloride () in the presence of a Lewis acid catalyst (e.g., ):
This method is widely used for introducing acyl groups to aromatic systems .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could link pre-functionalized biphenyl boronic acids to ketone-bearing alkyl halides:
Such methods are favored for their regioselectivity and mild conditions .
Physicochemical Properties
Physical State and Solubility
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State: Likely a crystalline solid at room temperature due to the extended alkyl chain and aromatic stacking.
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Melting Point: Estimated at 80–90°C based on analogs like 1-hydroxy-1-phenyl-3-octadecanone .
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Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., DMF, DMSO).
Spectroscopic Data
Applications and Industrial Relevance
Thermochromic Materials
Reversibly thermochromic compositions often incorporate long-chain aromatic ketones to achieve temperature-dependent color changes . The biphenyl group in 1-[1,1'-Biphenyl]-4-yl-1-octadecanone could stabilize charge-transfer complexes, enabling applications in smart packaging or sensors.
Surfactants and Emulsifiers
The amphiphilic structure (hydrophobic alkyl chain + polar ketone) suggests potential as a nonionic surfactant. Analogous compounds are used in lipid emulsions and polymer stabilizers .
Organic Electronics
Biphenyl derivatives are common in organic semiconductors due to their conjugated π-systems. The octadecanone tail could enhance film-forming properties in photovoltaic devices .
Research Findings and Experimental Data
Thermal Stability
Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset above 200°C , indicating suitability for high-temperature applications.
Phase Behavior
Differential scanning calorimetry (DSC) of 1-hydroxy-1-phenyl-3-octadecanone reveals a solid-liquid transition at ~85°C , suggesting that the target compound may exhibit analogous phase changes.
Reactivity
The ketone group is susceptible to nucleophilic attack (e.g., Grignard reactions) and reduction (e.g., ), enabling derivatization into alcohols or alkanes .
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